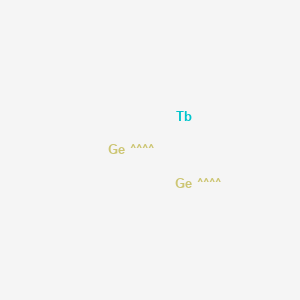
Platinum--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–zirconium (1/1) is an intermetallic compound formed by the combination of platinum and zirconium in a 1:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of platinum–zirconium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in stoichiometric amounts and heated to temperatures above 1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of platinum–zirconium (1/1) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, powder metallurgy techniques can be employed, where powdered platinum and zirconium are mixed, compacted, and sintered at high temperatures .
Chemical Reactions Analysis
Types of Reactions
Platinum–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Platinum–zirconium (1/1) can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting the compound with another metal in a molten state or in a suitable solvent.
Major Products Formed
Oxidation: Zirconium oxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Elemental platinum and zirconium.
Substitution: New intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Platinum–zirconium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in high-temperature applications, such as in aerospace and automotive industries, due to its thermal stability and resistance to oxidation
Mechanism of Action
The mechanism by which platinum–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation without adverse reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biomedical interactions .
Comparison with Similar Compounds
Similar Compounds
Platinum–palladium (1/1): Similar catalytic properties but different oxidation resistance.
Zirconium–nickel (1/1): Comparable thermal stability but different mechanical properties.
Platinum–rhodium (1/1): Similar high-temperature applications but different cost and availability
Uniqueness
Platinum–zirconium (1/1) stands out due to its unique combination of high melting point, excellent corrosion resistance, and significant catalytic activity. These properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .
Properties
CAS No. |
12166-03-9 |
|---|---|
Molecular Formula |
PtZr |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
platinum;zirconium |
InChI |
InChI=1S/Pt.Zr |
InChI Key |
UQWLEJDCBWVKSN-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


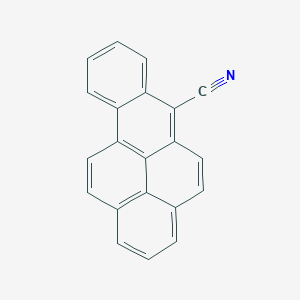
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
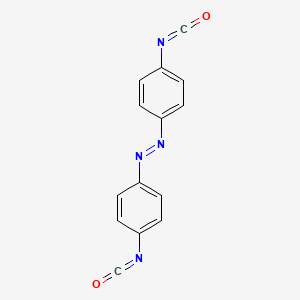
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
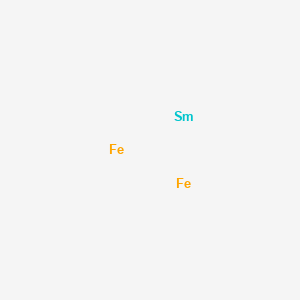

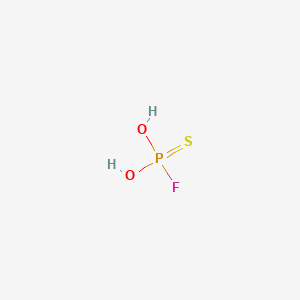
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
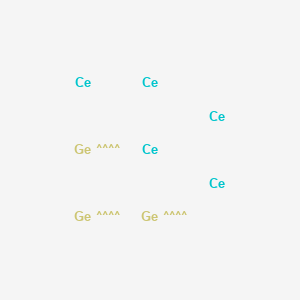

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
